molecular formula C24H28O5 B1228073 (3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone

(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone

Cat. No. B1228073
M. Wt: 396.5 g/mol
InChI Key: HIQLOIOGTRDMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'X, 5'a, 9'X, 10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (3'X, 5'a, 9'X, 10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (3'X, 5'a, 9'X, 10'b)-O-(3-hydroxy-6-oxo-7-drimen-11-yl)umbelliferone is primarily located in the membrane (predicted from logP). Outside of the human body, (3'X, 5'a, 9'X, 10'b)-O-(3-hydroxy-6-oxo-7-drimen-11-yl)umbelliferone can be found in herbs and spices. This makes (3'X, 5'a, 9'X, 10'b)-O-(3-hydroxy-6-oxo-7-drimen-11-yl)umbelliferone a potential biomarker for the consumption of this food product.
7-[(6-hydroxy-2,5,5,8a-tetramethyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one is a coumarin.

Scientific Research Applications

Fluorescent Rexinoid for Ligand Screening

Research demonstrates the use of a fluorescent RXR agonist derived from umbelliferone for efficient screening of rexinoids, which are of interest for therapies related to type 2 diabetes, Alzheimer's, and Parkinson's diseases. This method facilitates rapid screening within hours using fluorescence microplate readers, offering a practical approach in biomedical research (Yamada et al., 2019).

Radioprotection in Human Blood Lymphocytes

Umbelliferone has shown potential in protecting against radiation-induced oxidative damage in human blood lymphocytes. Its antioxidant properties were effective in reducing radiation-induced reactive oxygen species, thus preventing apoptotic cell death and mitochondrial depolarization in irradiated lymphocytes (Kanimozhi et al., 2011).

Chemiluminescent Oxidative Reactions

The chemiluminescence of umbelliferone has been studied in various oxidative systems, revealing its role as both a sensitizer and a reactant. This property of umbelliferone is significant in the context of bioluminescence and chemiluminescence research, contributing to the understanding of oxidative reactions in biological systems (Slawinska & Sławiński, 1989).

Instability and Transformation during Extraction

The instability of umbelliferone during extraction processes is noteworthy. Research has identified multiple derivatives formed from umbelliferone under various conditions, providing insights into its behavior and potential transformations in different environments, which is valuable for understanding its applications in food and pharmaceutical industries (Dawidowicz et al., 2018).

Synthesis and Transformations in Organic Chemistry

Umbelliferone-6-carbonyl chloride’s reaction with amines and amino acid methyl esters produces various N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides. This research offers valuable insights into the synthesis and transformations of coumarin derivatives, contributing to the development of novel compounds in organic and medicinal chemistry (Zakharov et al., 2019).

Peroxidase Mimic for Clinical Diagnosis

Umbelliferone has been found to exhibit peroxidase-like activity, catalyzing reactions significant for clinical diagnostics. This discovery opens up possibilities for developing novel assays in medical and biochemical research (Sun et al., 2018).

properties

Product Name

(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

7-[(6-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C24H28O5/c1-14-11-18(25)22-23(2,3)20(26)9-10-24(22,4)17(14)13-28-16-7-5-15-6-8-21(27)29-19(15)12-16/h5-8,11-12,17,20,22,26H,9-10,13H2,1-4H3

InChI Key

HIQLOIOGTRDMIW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C

Canonical SMILES

CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C

melting_point

93-94°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone
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(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone
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(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone
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(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone
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(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone
Reactant of Route 6
(3'x,5'a,9'x,10'b)-O-(3-Hydroxy-6-oxo-7-drimen-11-yl)umbelliferone

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